Stereochemical Determinant of Functional Divergence: Mycobactin S vs. Mycobactin T Configuration-Activity Relationship
Mycobactin S and mycobactin T are chemically identical at the nuclear level but differ exclusively in optical configuration at the β-carbon atom of the hydroxy acid fragment—S configuration in mycobactin S versus R configuration in mycobactin T [1]. This sole stereochemical distinction translates to a quantifiable functional divergence: synthetic mycobactin S unexpectedly inhibited Mycobacterium tuberculosis H37Rv growth with an MIC₉₉ of 12.5 μg/mL, while mycobactin T functions as the native growth-promoting siderophore secreted by M. tuberculosis [2]. The inhibitory activity has been confirmed only with synthetic mycobactin S, not naturally produced material [2].
| Evidence Dimension | Biological activity toward M. tuberculosis |
|---|---|
| Target Compound Data | Mycobactin S: MIC₉₉ = 12.5 μg/mL (growth inhibition) |
| Comparator Or Baseline | Mycobactin T: Native siderophore (growth promotion, no inhibitory activity at equivalent concentrations) |
| Quantified Difference | Functional inversion from growth promoter to inhibitor based solely on β-carbon stereochemistry |
| Conditions | M. tuberculosis H37Rv; synthetic mycobactin S |
Why This Matters
This stereochemistry-dependent functional switch demonstrates that mycobactin variants cannot be treated as interchangeable—procurement decisions must specify the exact stereochemical form required for the intended application.
- [1] White AJ, Snow GA. Isolation of mycobactins from various mycobacteria. The properties of mycobactins S and H. Biochem J. 1969;111(5):785-792. View Source
- [2] Kastrinsky DB, et al. Mycobactins and their analogues as antimicrobials. In: Comprehensive Natural Products II. Elsevier; 2010:339-340. View Source
